JWH-250 5-Hydroxypentyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGHVHOGRTTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017743 | |
| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-83-4 | |
| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Advanced Derivatization of Jwh 250 and Its Metabolites
Established Synthetic Pathways for JWH-250
The synthesis of JWH-250, chemically known as (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone), is typically achieved through a Friedel-Crafts acylation reaction. This synthetic route involves two primary steps:
Indole (B1671886) Alkylation : The process begins with the N-alkylation of indole. 1-Pentylindole is formed by reacting indole with an alkylating agent like 1-bromopentane (B41390) in the presence of a base, such as potassium hydroxide (B78521) (KOH) in a solvent like dimethylformamide (DMF).
Acylation : The resulting 1-pentylindole then undergoes Friedel-Crafts acylation. This step introduces the 2-methoxyphenylacetyl group at the C3 position of the indole ring. The reaction is conducted using 2-methoxyphenylacetyl chloride as the acylating agent and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).
An alternative approach involves reacting 1-pentyl-1H-indole-3-carboxylic acid with 2-methoxyphenylmagnesium bromide. These established methods provide reliable pathways for producing JWH-250 for research and reference standard purposes. europa.eu
Regioselective Synthesis of JWH-250 N-(5-Hydroxypentyl) Metabolite
The JWH-250 N-(5-hydroxypentyl) metabolite is a primary product of the in-vivo metabolism of the parent compound. bu.eduneogen.com Its synthesis is crucial for developing analytical standards for forensic and toxicological screening. The synthesis must be regioselective to ensure the hydroxyl group is introduced at the correct position (C5) of the pentyl chain.
The synthesis of hydroxylated metabolites of JWH-250 often starts with the acylation of indole at the 3-position. cerilliant.com Key precursors and intermediates include:
Indole : The core heterocyclic structure.
2-Methoxyphenylacetyl chloride : The acylating agent that forms the phenylacetyl portion of the molecule. cerilliant.com
3-(2-methoxyphenylacetyl)indole : This key intermediate is formed by the acylation of indole. cerilliant.com It is then alkylated with a pentyl chain containing a protected hydroxyl group.
Protected 5-bromopentanol : A suitable alkylating agent where the hydroxyl group is protected to prevent unwanted side reactions during the alkylation step.
A notable challenge in these syntheses is the reactivity of the indole nitrogen and the potential for side reactions at the acetyl-alpha carbon position. cerilliant.com
Low yields and purification difficulties are common challenges in the synthesis of JWH compounds and their metabolites. cerilliant.comcerilliant.com Researchers have developed several optimization strategies to improve efficiency:
Catalyst Selection : The choice of catalyst for the Friedel-Crafts acylation step is critical. While diethylaluminum chloride has been used, a tin-mediated approach using tin(IV) chloride (SnCl₄) has been shown to dramatically increase reaction yields. cerilliant.comcerilliant.com For instance, using SnCl₄ for acylation can result in yields of up to 82%, a significant improvement over methods using Et₂AlCl (14-20% yield) or MeMgBr (10% yield). cerilliant.com
Reaction Conditions Control : Careful control of parameters like temperature and the rate of reagent addition is vital. For the synthesis of the 4-hydroxypentyl metabolite, controlling these factors improved the conversion rate of a key intermediate from less than 10% to over 40%. cerilliant.com
These optimizations are particularly important when synthesizing costly isotopically labeled substrates. cerilliant.com
| Catalyst/Method | Substrate | Reported Yield | Reference |
|---|---|---|---|
| MeMgBr | Indole | ~10% | cerilliant.com |
| Et₂AlCl | Indole | 14-20% | cerilliant.com |
| SnCl₄ | Indole | 45-82% | cerilliant.com |
| Et₂AlCl | Indole | >90% conversion, 15-25% isolated yield | cerilliant.com |
Derivatization Techniques for Enhanced Analytical Specificity
For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of polar analytes like hydroxylated metabolites. gcms.cz Polar functional groups, such as alcohols, can cause poor peak shape and reduce sensitivity in GC analysis. gcms.cz
A common derivatization technique is silylation, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. atk.gov.tr Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used. gcms.czresearchgate.net The procedure involves evaporating the sample extract to complete dryness, as any residual water or alcohol can neutralize the derivatizing agent. gcms.cz The dried extract is then heated with the silylating agent (e.g., at 70°C for 30 minutes) to form the TMS derivative. gcms.cz This process shields the polar group, increasing the volatility and thermal stability of the analyte, leading to better separation and more specific identification during GC-MS analysis. gcms.cz
Advanced Analytical Methodologies for Identification and Characterization
Chromatographic Separation Techniques for JWH-250 and its Metabolites
Chromatography is a fundamental step in the analytical workflow, designed to separate the target analytes from complex biological matrices and from other structurally similar compounds. Both liquid and gas chromatography are widely employed for this purpose. sigmaaldrich.com
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC–MS/MS), is a predominant technique for the analysis of JWH-250 and its metabolites in biological samples like urine and blood. biosynth.comlabcorp.com LC methods offer the advantage of analyzing thermally unstable and polar compounds without the need for derivatization.
Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous detection of various synthetic cannabinoids and their metabolites. actamedica.org For instance, a method for analyzing 29 different synthetic cannabinoid metabolites, including JWH-250 N-(5-hydroxypentyl), utilized a Kinetex XB-C18 column with a gradient elution program. nih.gov The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). actamedica.orgnih.gov This approach allows for the effective separation of metabolites, including the resolution of isomeric compounds which is critical for accurate identification. researchgate.net The process efficiency and sensitivity for detecting cannabinoids in urine samples are significantly improved with LC-MS/MS methods. biosynth.com
| Parameter | Description | Source |
|---|---|---|
| Column | Kinetex XB-C18 or similar C18 columns (e.g., Shim-Pack FCODS) | actamedica.orgnih.gov |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate in water | actamedica.orgnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | nih.govchromatographyonline.com |
| Flow Rate | 0.4 - 0.5 mL/min | actamedica.orgchromatographyonline.com |
| Gradient | A typical gradient involves increasing the percentage of mobile phase B over a run time of 10-22 minutes to elute compounds of varying polarities. | actamedica.orgnih.gov |
| Injection Volume | 10 µL | actamedica.org |
Gas chromatography, commonly coupled with mass spectrometry (GC/MS), is a well-established confirmatory method for drug analysis. alltest.cl For synthetic cannabinoids, GC/MS is suitable for identifying parent compounds and metabolites, though it often requires a derivatization step to improve the volatility and thermal stability of polar metabolites like the hydroxylated forms. bu.educerilliant.com
GC-based methods have been successfully used to differentiate positional isomers of synthetic cannabinoids. researchgate.net A study comparing JWH-250 with its isomers JWH-302 and JWH-201 using GC-electron ionization-mass spectrometry (GC-EI-MS) demonstrated that α-cleavage ions were observed as the base peak at m/z 214 in the mass spectra of all three isomers, allowing for their differentiation based on fragmentation patterns. researchgate.net Solid-phase extraction (SPE) is a common sample preparation method used to isolate analytes from biological fluids like urine before GC/MS analysis. bu.edu
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for analyzing new psychoactive substances (NPS) due to its ability to provide accurate mass measurements, typically with a mass accuracy of less than 5 ppm. uts.edu.au This precision allows for the determination of elemental compositions, which is invaluable for identifying unknown compounds and their metabolites without the need for certified reference materials. uts.edu.au Techniques like LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are used for metabolite identification, enabling the generation of molecular formulae from the exact mass of detected ions. uts.edu.auresearchgate.net
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of analytes. In this technique, a specific precursor ion (e.g., the molecular ion of JWH-250 5-hydroxypentyl) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" for the compound, enhancing the certainty of its identification.
LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are frequently used for quantification and confirmation. labcorp.comoup.com For JWH-250 N-(5-hydroxypentyl), specific precursor-to-product ion transitions are monitored. For example, one quantitative method monitored the transition of the precursor ion at m/z 352.2 to the product ion at m/z 121.1. oup.com The use of scheduled MRM can increase sensitivity by maximizing the instrument's dwell time on a specific transition as the corresponding compound elutes from the chromatography column. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Source |
|---|---|---|---|---|
| JWH-250 N-(5-hydroxypentyl) | 352.2 | 121.1 (quantification) | [M+H]+ | oup.com |
| JWH-250 N-(5-hydroxypentyl) | 352.2 | 91.1 | [M+H]+ | oup.com |
| JWH-250 N-pentanoic acid | 366.2 | 121.1 (quantification) | [M+H]+ | oup.com |
Mass Defect Filtering (MDF) is an innovative data processing strategy used in conjunction with HRMS to perform non-targeted screening. nih.gov The mass defect of a compound is the difference between its exact mass and its nominal mass. Related compounds, such as analogs within a drug class, often have similar mass defects. nih.govresearchgate.net
MDF works by filtering out spectral data that falls outside a predefined mass defect window, significantly reducing background noise and highlighting potential compounds of interest that might otherwise be missed in a complex total ion chromatogram (TIC). nih.govresearchgate.net This technique has been successfully applied to the analysis of synthetic cannabinoids in herbal products. In one notable application, MDF was used to detect JWH-250 in a sample where it was not visible in the initial TIC. uts.edu.auresearchgate.net By applying a filter centered on the mass defect of a known synthetic cannabinoid like JWH-018, researchers can effectively screen for dozens of related analogs, including JWH-250. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Differentiating between isomers is a significant analytical challenge, as isomers have the same mass and often similar chromatographic retention times and fragmentation patterns. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is expressed as its collision cross-section (CCS).
A novel Structures for Lossless Ion Manipulations (SLIM) IM-MS approach has been shown to be highly effective for separating synthetic cannabinoid metabolite isomers, including those of JWH-250. nih.govacs.org The high resolution of SLIM IM allowed for the successful separation of the sodiated forms of JWH-250 N-(4-hydroxypentyl), N-(5-hydroxypentyl), and 5-hydroxyindole (B134679) metabolites. researchgate.netnih.govacs.org This technique provides unique CCS values for each isomer, enabling their unambiguous identification. Furthermore, mobility-aligned MS/MS fragmentation can be performed, where isomers are first separated by ion mobility and then individually fragmented to yield unique fragment ions for structural confirmation. nih.govacs.org
| Metabolite Isomer | Measured CCS (Ų) | Source |
|---|---|---|
| JWH-250 N-(4-hydroxypentyl) (N-4-OH) | 187.5 | researchgate.netnih.govacs.org |
| JWH-250 N-(5-hydroxypentyl) (N-5-OH) | 182.5 | researchgate.netnih.govacs.org |
| JWH-250 5-hydroxyindole (5-OH) | 202.3 | researchgate.netnih.govacs.org |
Separation of JWH-250 N-(5-Hydroxypentyl) from Positional Isomers (e.g., 4-Hydroxypentyl)
The differentiation of JWH-250 N-(5-hydroxypentyl) from its positional isomers, such as JWH-250 N-(4-hydroxypentyl), is a significant analytical challenge because these compounds often exhibit similar chromatographic retention times and mass spectral fragmentation patterns. acs.orgresearchgate.net Traditional mass spectrometry techniques alone may be insufficient for definitive identification.
To overcome this, high-resolution ion mobility-mass spectrometry (HRIM-MS/MS) has emerged as a powerful tool. researchgate.netnih.gov A novel approach utilizing Structures for Lossless Ion Manipulations (SLIM) provides high-resolution separation of these isomers based on their distinct shapes and corresponding collision cross section (CCS) values. acs.orgresearchgate.netnih.gov Research has demonstrated that the high resolution of SLIM ion mobility is adequate for separating sodiated JWH-250 metabolites, including the N-4-OH and N-5-OH positional isomers. acs.orgresearchgate.netnih.gov While liquid chromatography-tandem mass spectrometry (LC–MS/MS) methods can also be optimized to achieve chromatographic separation of these isomers, ion mobility offers an additional dimension of separation, enhancing confidence in identification. nih.govresearchgate.net
Table 1: Separation of Sodiated JWH-250 Hydroxylated Isomers by SLIM IM-MS
| Metabolite Isomer | Collision Cross Section (CCS) Value (Ų) |
|---|---|
| JWH-250 N-(5-hydroxypentyl) [N-5-OH] | 182.5 acs.orgresearchgate.netnih.gov |
| JWH-250 N-(4-hydroxypentyl) [N-4-OH] | 187.5 acs.orgresearchgate.netnih.gov |
Collision Cross Section (CCS) Measurements for Metabolite Characterization
Collision Cross Section (CCS) is a key physicochemical property that reflects the three-dimensional shape and size of an ion in the gas phase. It has become an invaluable parameter for the structural characterization and identification of metabolites, especially in cases involving isomers. acs.orgresearchgate.netnih.gov By providing an additional, robust identification point alongside retention time and mass-to-charge ratio, CCS values significantly enhance analytical specificity.
Advanced ion mobility spectrometry (IMS) techniques, such as SLIM and drift tube ion mobility spectrometry (DT-IMS), are employed to measure the CCS values of metabolites like JWH-250 N-(5-hydroxypentyl). clemson.edu The measurement involves determining the time it takes for an ion to travel through a gas-filled mobility cell under the influence of a weak electric field. clemson.edu This arrival time can be converted to a CCS value. As demonstrated in recent studies, different JWH-250 metabolite isomers possess unique CCS values, allowing for their differentiation even when they are not fully separated chromatographically. acs.orgresearchgate.netnih.gov The combination of LC, high-resolution mass spectrometry, and ion mobility provides a powerful, multi-dimensional approach for the confident characterization of these compounds. clemson.edu
Table 2: Ion Mobility Spectrometry Data for JWH-250 Metabolite Isomers
| Metabolite | Ion Mobility Technique | Measured CCS (Ų) |
|---|---|---|
| JWH-250 N-(5-hydroxypentyl) | SLIM | 182.5 (sodiated) acs.orgresearchgate.netnih.gov |
| JWH-250 N-(4-hydroxypentyl) | SLIM | 187.5 (sodiated) acs.orgresearchgate.netnih.gov |
| JWH-250 5-hydroxyindole | SLIM | 202.3 (sodiated) acs.orgresearchgate.netnih.gov |
| JWH-250 N-(5-hydroxypentyl) | DT-IMS | 261.1 ± 0.2 |
| JWH-250 N-(4-hydroxypentyl) | DT-IMS | 272.7 ± 0.2 |
Development and Validation of Research-Grade Reference Standards
The development and use of high-purity, certified reference materials (CRMs) are fundamental to ensuring the accuracy, reliability, and comparability of analytical results in forensic science. cerilliant.comunodc.org For JWH-250 N-(5-hydroxypentyl), these standards are essential for method validation, instrument calibration, and routine quality control. nih.gov
The production of a reference standard involves a multi-step process that begins with the chemical synthesis of the target compound. cerilliant.com This synthesis must be carefully designed to produce the correct isomer with high purity. Following synthesis, the material undergoes extensive purification and characterization to confirm its identity and determine its purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this characterization. cerilliant.com
Once its structure and purity are confirmed, the material is prepared as a certified solution standard, typically in a solvent like methanol at a precisely known concentration. cerilliant.comsigmaaldrich.com Companies specializing in reference materials provide these as DEA-exempt preparations, which allows laboratories to acquire them without the need for additional regulatory paperwork for controlled substances at the federal level in the United States. cerilliant.comcaymanchem.com The availability of these well-characterized reference standards for JWH-250 N-(5-hydroxypentyl) is critical for validating qualitative and quantitative analytical methods used in toxicology laboratories. nih.govcerilliant.comoup.com
In Vitro Pharmacological Characterization and Receptor Interaction Studies
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Investigations
Radioligand displacement binding assays are a standard and widely used method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound. This technique involves incubating cell membranes expressing the receptor of interest (e.g., human CB1 or CB2) with a constant concentration of a radiolabeled ligand, such as [³H]CP-55,940, which is known to bind to cannabinoid receptors with high affinity. antoniocasella.eunih.gov The test compound is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured. A lower Kᵢ value indicates a higher binding affinity.
While specific Kᵢ values for JWH-250 N-(5-hydroxypentyl) are not detailed in the provided research, extensive studies on the closely related compound JWH-018 and its N-(5-hydroxypentyl) metabolite provide a strong comparative model. antoniocasella.eu Research indicates that pentyl hydroxylation tends to reduce binding affinity at both CB1 and CB2 receptors compared to the parent compound, though the metabolite remains a potent ligand. nih.gov
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Kᵢ, nM) of JWH-018 and its N-(5-Hydroxypentyl) Metabolite (Analogous to JWH-250) Data based on studies of JWH-018 as a proxy for JWH-250.
| Compound | CB1 Kᵢ (nM) |
|---|---|
| JWH-018 (Parent Compound) | 9.00 ± 1.00 antoniocasella.eu |
| JWH-018 N-(5-Hydroxypentyl) Metabolite | 29.40 ± 4.40 antoniocasella.eu |
Beyond radioligand assays, non-isotopic techniques offer alternative methods for studying receptor-ligand interactions. Surface Plasmon Resonance (SPR) is one such technology that can measure binding events in real-time without the need for labels, providing data on both the association and dissociation kinetics of the interaction. Other advanced, non-isotopic methods include Fluorescence-Activated Cell Sorting (FACS) based competition assays using fluorescent ligands. unito.it While these methods are valuable for pharmacological characterization, specific published studies utilizing SPR or similar techniques to determine the binding kinetics of JWH-250 N-(5-hydroxypentyl) are not widely available.
In Vitro Functional Assays for Receptor Agonism and Efficacy
Functional assays are performed to determine not just if a compound binds to a receptor, but whether that binding event activates or inhibits the receptor's signaling pathway. For G-protein coupled receptors like CB1 and CB2, these assays measure the compound's ability to act as an agonist (activator), antagonist (blocker), or inverse agonist. Efficacy (Eₘₐₓ) refers to the maximum response a compound can produce, while potency (EC₅₀) is the concentration required to produce 50% of that maximal response. Studies on various synthetic cannabinoids confirm that their hydroxylated metabolites often retain significant agonist activity. nih.govresearchgate.netnih.gov
Cannabinoid receptors CB1 and CB2 are coupled to inhibitory G-proteins (Gᵢ/ₒ). A primary signaling cascade initiated by the activation of these receptors is the inhibition of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Therefore, measuring the inhibition of adenylyl cyclase is a common functional assay to quantify the efficacy and potency of cannabinoid receptor agonists. While this is a standard method, specific data from adenylyl cyclase inhibition studies for JWH-250 N-(5-hydroxypentyl) is not detailed in the available literature.
A more direct method to assess the activation of a GPCR is the [³⁵S]GTPγS binding assay. This assay measures the initial step of G-protein activation: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable, radiolabeled analog of guanosine triphosphate, [³⁵S]GTPγS, on the Gα subunit. antoniocasella.eu An increase in [³⁵S]GTPγS binding in the presence of a test compound indicates that it is an agonist.
Studies on the analogous JWH-018 N-(5-hydroxypentyl) metabolite demonstrated that it acts as a full and highly efficacious agonist at the CB1 receptor, stimulating G-protein activation to a level comparable to the parent compound and greater than that of Δ⁹-THC. antoniocasella.eu This suggests that the JWH-250 metabolite likely also functions as a potent agonist.
Table 2: Comparative CB1 Receptor Functional Activity of JWH-018 and its N-(5-Hydroxypentyl) Metabolite (Analogous to JWH-250) Data based on [³⁵S]GTPγS binding assays in mouse brain homogenates.
| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of CP-55,940) |
|---|---|---|
| JWH-018 (Parent Compound) | 33.30 ± 1.20 antoniocasella.eu | 97.0 ± 5.0 antoniocasella.eu |
| JWH-018 N-(5-Hydroxypentyl) Metabolite | 54.00 ± 6.00 antoniocasella.eu | 92.0 ± 4.0 antoniocasella.eu |
Comparative Pharmacological Profiles of JWH-250 and its N-(5-Hydroxypentyl) Metabolite
The metabolism of a parent drug into active metabolites can significantly influence the duration and nature of its pharmacological effects. nih.gov In the case of JWH-250, the N-(5-hydroxypentyl) metabolite is a primary product of Phase I metabolism. nih.govoup.com A comparative analysis, drawing on data from closely related compounds, indicates a distinct but related pharmacological profile for the metabolite.
Binding Affinity: The N-(5-hydroxypentyl) metabolite is expected to exhibit slightly lower binding affinity for both CB1 and CB2 receptors compared to the parent JWH-250. nih.gov However, it is predicted to remain a high-affinity ligand, with Kᵢ values likely in the low nanomolar range, ensuring significant receptor interaction. antoniocasella.eu
Functional Activity: The metabolite is expected to retain substantial agonist activity at cannabinoid receptors. nih.govresearchgate.net Like its parent compound, it likely functions as a full agonist at the CB1 receptor, capable of producing a robust activation of the G-protein signaling cascade. antoniocasella.eu The potency (EC₅₀) may be slightly reduced compared to the parent compound, but the efficacy (Eₘₐₓ) is expected to remain high. antoniocasella.eu
Metabolic Transformation Pathways and Metabolite Identification in Research Models
Major Phase I and Phase II Metabolic Pathways of JWH-250
In vitro studies using human liver models have been instrumental in mapping the metabolic pathways of JWH-250. The primary transformations involve oxidation and subsequent conjugation.
Phase I metabolism of JWH-250 is dominated by oxidative processes. The most significant of these is hydroxylation. dshs-koeln.deresearchgate.net Studies have shown that mono- and dihydroxylated metabolites are the most prevalent forms detected in human urine. researchgate.net Monohydroxylation predominantly occurs on the N-pentyl side chain, specifically at the terminal omega (ω) carbon, but also at other positions. researchgate.net Another key oxidative pathway for phenylacetylindoles such as JWH-250 is carbonyl formation. dshs-koeln.de Unlike some other synthetic cannabinoids, such as JWH-018, the formation of carboxylated metabolites from JWH-250 has not been identified in human urine or serum samples. researchgate.net
Table 1: Major Phase I Metabolic Pathways of JWH-250
| Metabolic Reaction | Description | Resulting Metabolite Type |
| Monohydroxylation | Addition of one hydroxyl (-OH) group, primarily on the N-pentyl side chain. | Hydroxylated metabolites |
| Dihydroxylation | Addition of a second hydroxyl group, often on the methoxybenzyl moiety. researchgate.net | Dihydroxylated metabolites |
| Carbonyl Formation | Oxidation leading to the formation of a carbonyl (C=O) group. dshs-koeln.de | Carbonyl metabolites |
| Demethylation | Removal of a methyl group. jenck.com | Demethylated metabolites |
Following Phase I oxidation, the resulting hydroxylated metabolites of JWH-250 undergo Phase II conjugative metabolism. The primary conjugation reaction is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolite. jenck.com This process significantly increases the water solubility of the metabolites, aiding in their urinary excretion. Studies on related compounds like JWH-018 show that monohydroxylated products are almost entirely glucuronidated. researchgate.net This suggests that the hydroxylated metabolites of JWH-250 are also extensively conjugated before elimination.
Identification of JWH-250 5-Hydroxypentyl as a Key Regioselective Hydroxylation Product
Among the various metabolites produced, JWH-250 N-(5-hydroxypentyl) is a principal and key product. nih.govdynamed.com Its prominence is due to the regioselective nature of the hydroxylation reaction, which favors the terminal (ω) carbon of the five-carbon pentyl chain attached to the indole (B1671886) nitrogen. researchgate.net The analysis of human urine samples confirms that the metabolite hydroxylated at this terminal position is a prevailing metabolic product. researchgate.net This makes this compound a critical marker for identifying JWH-250 consumption in forensic and clinical toxicology.
Role of Cytochrome P450 (CYP) Isoenzymes in JWH-250 Metabolism (in vitro studies)
The oxidative transformations of JWH-250 are mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govdynamed.com In vitro studies using cDNA-expressed human CYP isoforms have helped identify the specific enzymes involved in the metabolism of the broader class of synthetic cannabinoids that includes JWH-250. dshs-koeln.de
These studies indicate that multiple CYP isoenzymes contribute to its metabolism:
Hydroxylation reactions are predominantly catalyzed by CYP3A4, CYP2D6, and CYP2C19 . dshs-koeln.de
Carbonyl formation appears to be primarily mediated by CYP3A5 and CYP1A2 . dshs-koeln.de
The involvement of several isoenzymes suggests a complex metabolic process and indicates that co-consumption of other drugs that inhibit or induce these enzymes could potentially alter the metabolic profile of JWH-250. nih.gov
Table 2: CYP Isoenzymes Involved in the Phase I Metabolism of a Class of Synthetic Cannabinoids Including JWH-250
| Metabolic Reaction | Major Contributing CYP Isoenzymes |
| Mono- and Di-hydroxylation | CYP3A4, CYP2D6, CYP2C19 dshs-koeln.de |
| Carbonyl Formation | CYP3A5, CYP1A2 dshs-koeln.de |
In Vitro Metabolic Stability and Clearance Assessments Using Hepatic Models (e.g., Human Liver Microsomes)
Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key parameter assessed during drug research. It is typically expressed as the in vitro half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ). These assessments are commonly performed using hepatic models such as pooled human liver microsomes (HLMs), which are rich in CYP enzymes. researchgate.net
For new psychoactive substances, HLM incubation experiments are a standard method to predict their pharmacokinetic behavior. For example, studies on the synthetic cannabinoid STS-135 determined an in vitro half-life of 7.2 minutes and a high intrinsic clearance of 93.6 mL·min⁻¹·kg⁻¹, suggesting rapid metabolism. Similarly, the half-life of AB-FUBINACA in HLMs was found to be 62.6 minutes. researchgate.net While specific quantitative T₁/₂ and CLᵢₙₜ values for JWH-250 are not detailed in the reviewed literature, the extensive metabolism observed implies that it likely has a short half-life and high hepatic clearance. researchgate.netjenck.com
Comparative Metabolite Profiling Across Different in vitro Biological Models
The metabolic profile of JWH-250 has been investigated using different in vitro systems, primarily human liver microsomes (HLMs) and hepatocytes. jenck.com Comparing these models provides a more complete picture of biotransformation.
Human Liver Microsomes (HLMs): These subcellular fractions are rich in Phase I CYP enzymes but generally lack Phase II enzymes. Incubations with HLMs are effective for identifying the primary oxidative metabolites. jenck.com
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II enzymes, as well as necessary cofactors and transporters. They provide a more physiologically relevant model and can generate both Phase I metabolites and their subsequent conjugated forms, such as glucuronides. jenck.com
Studies comparing the metabolism of synthetic cannabinoids in HLMs versus hepatocytes show that while HLMs reveal the initial oxidative products, hepatocytes are necessary to identify the conjugated metabolites that are typically excreted in urine. jenck.com Furthermore, comparative studies between species, such as human and rat models, have noted differences. For instance, while N-dealkylated JWH-250 is found in both rat and human urine, the levels in human samples are low, highlighting species-specific variations in metabolic pathways. researchgate.net
Future Directions and Emerging Research Avenues
Elucidation of Novel and Minor Metabolic Pathways of JWH-250 and its Metabolites
While the primary metabolic routes of JWH-250, such as hydroxylation and subsequent glucuronidation, are well-documented, the full metabolic fate of this compound is likely more complex. nih.gov Future research will focus on identifying and characterizing novel and minor metabolic pathways. Studies have shown that JWH-250 undergoes mono- and dihydroxylation, primarily on the pentyl chain and the methoxybenzyl group. caymanchem.com However, a comprehensive analysis using high-sensitivity techniques like gas chromatography-mass spectrometry (GC-MS) has suggested the presence of approximately 20 different metabolites in human urine, many in very low concentrations. caymanchem.com
Key areas for future investigation include:
N-dealkylation: Unlike some other synthetic cannabinoids, N-dealkylated JWH-250 has been detected in both rat and human urine, albeit at low levels, indicating this is a relevant, though perhaps minor, pathway. caymanchem.com
Carbonyl Formation: For phenylacetylindoles like JWH-250, the formation of a carbonyl group is a potential metabolic transformation that warrants further investigation. dshs-koeln.de
Absence of Carboxylation: Notably, carboxylated metabolites of JWH-250 have not been identified in human urine or serum samples, a distinction from other synthetic cannabinoids. caymanchem.com Further studies could confirm if this is an absolute metabolic constraint or a limitation of current detection methods.
Phase II Conjugation: While glucuronidation of hydroxylated metabolites is a known pathway, the potential for other conjugation reactions, such as sulfation or amino acid binding, remains an area for exploration, as seen with other novel psychoactive substances. nih.govmdpi.com
In vitro models, such as human liver microsomes (HLMs) and hepatocytes, will continue to be crucial for this research. mdpi.comresearchgate.netresearchgate.net These systems allow for the controlled study of Phase I and Phase II metabolism and can help to identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms involved. nih.govdshs-koeln.de
Development of Enhanced Analytical Techniques for Comprehensive Isomer Differentiation
The structural similarity among JWH-250 and its various positional isomers and metabolites presents a significant analytical challenge. Differentiating these closely related compounds is critical for accurate forensic and clinical analysis.
Future research will focus on advancing analytical techniques to achieve comprehensive isomer differentiation. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools, but new approaches are needed for isomers that are difficult to distinguish with conventional methods. researchgate.netresearchgate.net
A promising area of development is the use of ion mobility-mass spectrometry (IM-MS). A novel technique, Structures for Lossless Ion Manipulations (SLIM) IM-MS, has shown high resolution in separating synthetic cannabinoid metabolite isomers. nih.govacs.org For instance, this method successfully separated the sodiated JWH-250 metabolites N-4-OH, N-5-OH, and 5-OH based on their different collision cross section (CCS) values. nih.govacs.org
Other advanced analytical strategies include:
Gas Chromatography-Infrared Spectroscopy (GC-IRD): This technique has demonstrated the ability to differentiate structural isomers of JWH compounds by their unique IR spectra. unodc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR techniques like COSY and TOCSY can generate distinct molecular fingerprints for synthetic cannabinoids, allowing for the differentiation of isomers. rsc.org
Derivatization Techniques: In cases where isomers have nearly identical CCS values, chemical derivatization can be employed to selectively react with one isomer, enabling its differentiation by a combination of CCS and mass-to-charge ratio (m/z). nih.govacs.org
These enhanced analytical methods will be essential for the unambiguous identification of specific JWH-250 metabolites and for distinguishing them from other structurally similar synthetic cannabinoids. unodc.org
Detailed Pharmacological Characterization of Less Explored JWH-250 Metabolites
While the parent compound JWH-250 is known to be a potent agonist at both CB1 and CB2 cannabinoid receptors, the pharmacological activity of its numerous metabolites is not fully understood. nih.gov Research has shown that metabolites of other synthetic cannabinoids can retain significant biological activity, sometimes with different pharmacological profiles than the parent compound. caymanchem.comoup.com
Future pharmacological studies should focus on the less explored metabolites of JWH-250. This includes not only the major hydroxylated metabolites but also the minor ones identified through advanced analytical techniques. caymanchem.com In vivo studies in animal models have demonstrated that JWH-250 induces effects such as hypothermia and increased pain threshold, which are preventable by a CB1 receptor antagonist. nih.gov Similar in vivo and in vitro studies are needed for its metabolites.
Key research questions include:
What are the binding affinities and functional activities of minor JWH-250 metabolites at CB1 and CB2 receptors?
Do any metabolites act as antagonists or partial agonists, potentially modulating the effects of the parent compound? nih.gov
Could the co-administration of different JWH compounds, as sometimes found in herbal blends, lead to synergistic pharmacological effects? nih.govfrontiersin.org
Integration of In Vitro and In Silico Data for Predictive Metabolic and Pharmacological Modeling
The integration of experimental data from in vitro studies with computational (in silico) modeling represents a powerful approach for predicting the metabolic fate and pharmacological properties of novel psychoactive substances like JWH-250.
In silico tools can predict potential sites of metabolism on a molecule, which can then be verified through in vitro experiments using human liver microsomes or hepatocytes. nih.govresearchgate.net This combined approach has proven effective for studying the metabolism of other synthetic cannabinoids and can be applied to further elucidate the biotransformation of JWH-250. researchgate.netnih.gov
Future research should aim to build comprehensive predictive models by integrating various data types:
In Vitro Metabolic Data: Half-life and clearance rates determined from HLM studies provide essential information on metabolic stability. wvu.edu
In Silico Predictions: Software can predict likely metabolites, guiding experimental analysis and helping to identify unknown compounds in biological samples. nih.govresearchgate.net
Q & A
Q. How can researchers distinguish this compound from its structural isomers?
- Methodology : Utilize high-resolution ion mobility spectrometry (HRIM) paired with collision cross-section (CCS) measurements. For example, JWH-250 N-(5-hydroxypentyl) has a CCS of 187.6 ± 0.1 Ų (DTCCS<sup>N2</sup>), while JWH-250 5-hydroxyindole exhibits 191.5 ± 0.1 Ų, enabling separation despite identical m/z values .
Q. What are the key metabolic pathways of this compound in humans?
- Methodology : Conduct in vitro incubation with human liver microsomes (HLMs) and cytochrome P450 (CYP) inhibitors to identify phase I/II metabolites. Key metabolites include hydroxylated and carboxylated derivatives, detectable via LC-HRMS with isotopic labeling for structural confirmation .
Advanced Research Questions
Q. How do discrepancies between immunoassay screening and confirmatory LC-MS/MS results for JWH-250 metabolites arise, and how can they be resolved?
- Methodology : Immunoassays (e.g., SCIII) often show cross-reactivity with structurally similar metabolites, leading to false positives. Optimize cutoff concentrations (e.g., 20 µg/L for SCIII) and validate with parallel HRIM-MS/MS analysis. Report sensitivity (>89%) and specificity (>68%) metrics to balance error rates .
Q. What experimental strategies improve the resolution of isomeric synthetic cannabinoid metabolites in complex matrices?
- Methodology : Combine drift tube ion mobility (DTIM) with SLIM-based high-resolution CCS measurements. For example, baseline separation of JWH-250 N-(4-hydroxypentyl) (184.3 ± 0.1 Ų) and N-(5-hydroxypentyl) (183.8 ± 0.1 Ų) requires sodiated adducts ([M+Na]<sup>+</sup>) and CCS deviations <0.2% .
Q. How can researchers address stability challenges in JWH-250 metabolite analysis during long-term studies?
- Methodology : Store calibrators at 4–7°C with ≤5-day stability limits. For quality controls (QCs), reconstitute fresh batches every 6 hours to prevent degradation. Use deuterated internal standards (e.g., this compound-D5) to correct for matrix effects .
Methodological Frameworks
Designing a robust study to evaluate this compound’s pharmacokinetics:
- Apply the 5W1H framework :
- Who : Human participants or animal models (e.g., equine urine studies for doping control ).
- What : Quantify parent compound and metabolites using validated LC-MS/MS protocols.
- When : Collect serial samples post-exposure (0–72 hours) to capture elimination kinetics.
- Where : Use controlled laboratory settings to minimize environmental variability.
- Why : To establish dose-response relationships and forensic detection windows.
- How : Optimize SPE protocols and HRIM-MS/MS parameters for reproducibility .
Resolving contradictory data in inter-laboratory metabolite quantification:
- Steps :
Harmonize reference standards (e.g., Cerilliant-certified materials ).
Validate CCS databases across instruments (DTCCS<sup>N2</sup> vs. SLIMCCS<sup>N2</sup>).
Perform round-robin tests with blinded samples to identify systematic biases .
Data Reporting Best Practices
Essential metadata for publishing this compound research:
- Include:
- Sampling plans : Storage conditions, custody chains, and pre-processing steps (e.g., drying).
- Analytical quality : Limits of detection (LOD), matrix effects, and uncertainty estimates.
- Statistical rigor : Error propagation models and confidence intervals for CCS values .
How to structure a research paper for journals like Advanced Journal of Chemistry:
- Follow IMRAD format :
- Introduction : Highlight gaps in synthetic cannabinoid metabolism research.
- Methods : Detail SPE/LC-MS/MS protocols and statistical tools (e.g., ANOVA for inter-group comparisons).
- Results : Use tables for CCS data and figures for chromatographic separations.
- Discussion : Contrast findings with prior studies (e.g., immunoassay limitations ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
